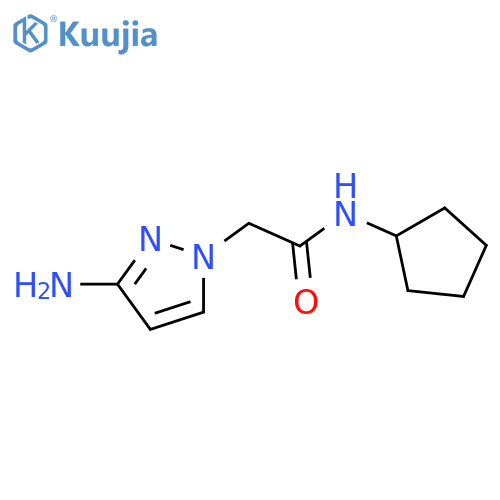

Cas no 1184215-63-1 (2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide)

1184215-63-1 structure

商品名:2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide

- AKOS009998112

- 1184215-63-1

- EN300-804403

-

- インチ: 1S/C10H16N4O/c11-9-5-6-14(13-9)7-10(15)12-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,11,13)(H,12,15)

- InChIKey: IFKFBGOGYQAAEJ-UHFFFAOYSA-N

- ほほえんだ: O=C(CN1C=CC(N)=N1)NC1CCCC1

計算された属性

- せいみつぶんしりょう: 208.13241115g/mol

- どういたいしつりょう: 208.13241115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 72.9Ų

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-804403-0.1g |

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |

1184215-63-1 | 95.0% | 0.1g |

$490.0 | 2025-03-21 | |

| Enamine | EN300-804403-2.5g |

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |

1184215-63-1 | 95.0% | 2.5g |

$1089.0 | 2025-03-21 | |

| Enamine | EN300-804403-0.05g |

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |

1184215-63-1 | 95.0% | 0.05g |

$468.0 | 2025-03-21 | |

| Enamine | EN300-804403-1.0g |

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |

1184215-63-1 | 95.0% | 1.0g |

$557.0 | 2025-03-21 | |

| Enamine | EN300-804403-0.5g |

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |

1184215-63-1 | 95.0% | 0.5g |

$535.0 | 2025-03-21 | |

| Enamine | EN300-804403-5.0g |

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |

1184215-63-1 | 95.0% | 5.0g |

$1614.0 | 2025-03-21 | |

| Enamine | EN300-804403-0.25g |

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |

1184215-63-1 | 95.0% | 0.25g |

$513.0 | 2025-03-21 | |

| Enamine | EN300-804403-10.0g |

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |

1184215-63-1 | 95.0% | 10.0g |

$2393.0 | 2025-03-21 |

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

1184215-63-1 (2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide) 関連製品

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量